Boc-4-iodo-L-phenylalanine
CAS No.: 62129-44-6
VCID: VC21540080
Molecular Formula: C14H18BrNO4
Molecular Weight: 391.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-4-iodo-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-iodo-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, drug development, bioconjugation, protein engineering, and research on amino acid analogues due to its unique properties and versatility . Peptide SynthesisBoc-4-iodo-L-phenylalanine serves as a key building block in the synthesis of peptides, particularly in the development of modified peptides that enhance biological activity or stability. Its incorporation into peptides allows for the creation of molecules with specific functions, such as targeting certain receptors or improving drug delivery . Drug DevelopmentThe compound's unique structure makes it valuable in drug development, especially in oncology and neurology. It allows researchers to explore new drug candidates by modifying the biological activity of peptides and proteins . BioconjugationThe iodine atom in Boc-4-iodo-L-phenylalanine can be used for radiolabeling, making it useful in the development of imaging agents for diagnostic purposes. This property is crucial in medical research for creating targeted imaging tools . Protein EngineeringThis compound is instrumental in protein engineering, enabling the design of proteins with enhanced properties. It aids in creating therapeutic proteins that can be used in treatments by allowing site-specific modifications through chemical reactions like Suzuki-Miyaura . Research on Amino Acid AnaloguesBoc-4-iodo-L-phenylalanine provides insights into the behavior of amino acid analogues, helping scientists understand their effects on biological systems and potential therapeutic applications . Synthesis MethodsThe synthesis of Boc-4-iodo-L-phenylalanine typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group and introducing an iodine atom at the para position of the phenyl ring. This process ensures stability and reactivity for further modifications . Incorporation into Proteins4-Iodo-L-phenylalanine, the deprotected form of Boc-4-iodo-L-phenylalanine, can be incorporated into proteins using genetic code expansion techniques. For example, the opal (UGA) codon can be used to site-specifically introduce this amino acid into proteins, allowing for chemoselective modifications . Safety and HandlingBoc-4-iodo-L-phenylalanine is light-sensitive and incompatible with oxidizing agents. It is classified as a laboratory chemical and should not be used in food, drug, pesticide, or biocidal products . |
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CAS No. | 62129-44-6 |
Product Name | Boc-4-iodo-L-phenylalanine |
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 391.2 g/mol |
IUPAC Name | (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Standard InChIKey | ULNOXUAEIPUJMK-NSHDSACASA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)O |
Synonyms | 62129-39-9;(s)-n-boc-4-bromophenylalanine;Boc-L-4-Bromophenylalanine;boc-4-bromo-l-phenylalanine;boc-l-4-bromophe;boc-phe(4-br)-oh;boc-l-4-bromophenylalnine;(S)-3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;boc-p-bromo-phe-oh;N-Boc-4-bromo-L-phenylalanine;boc-4'-bromo-l-phe;boc-l-4-bromo-phe-oh;Boc-L-phe(4-Br)-OH;(2s)-3-(4-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;BOC-L-4-BR-PHE-OH;(s)-3-(4-bromophenyl)-2-(tert-butoxycarbonylamino)propanoicacid;n-alpha-t-butyloxycarbonyl-4-bromo-l-phenylalanine;MFCD00237571;SBB063715;4-bromo-l-phenylalanine,n-bocprotected;(s)-3-(4-bromo-phenyl)-2-tert-butoxycarbonylamino-propionicacid;Boc-D-phe(4-Br)-OH;(S)-BOC-2-AMINO-3-(4-BROMOPHENYL)PROPIONICACID;N-ALPHA-(T-BUTOXYCARBONYL)-4-BROMO-L-PHENYLALANINE;(2S)-2-[(tert-butoxy)carbonylamino]-3-(4-bromophenyl)propanoicacid |
PubChem Compound | 2755956 |
Last Modified | Aug 15 2023 |
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